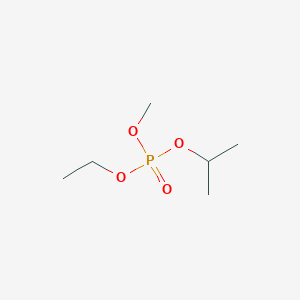

Ethyl methyl propan-2-yl phosphate

Description

Properties

CAS No. |

57557-32-1 |

|---|---|

Molecular Formula |

C6H15O4P |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

ethyl methyl propan-2-yl phosphate |

InChI |

InChI=1S/C6H15O4P/c1-5-9-11(7,8-4)10-6(2)3/h6H,5H2,1-4H3 |

InChI Key |

RSVFCXFHYGCMFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OC)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method includes the reaction of phosphoric acid with ethyl alcohol, methyl alcohol, and propan-2-yl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl propan-2-yl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed: The major products formed from these reactions include various phosphoric acid esters, phosphonates, and phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl methyl propan-2-yl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and related compounds.

Biology: This compound is studied for its potential role in biochemical pathways involving phosphate esters.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl methyl propan-2-yl phosphate exerts its effects involves the interaction with various molecular targets. In biochemical pathways, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many biological functions, including energy transfer and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodiumdi[(2-Ethylhexyloxy)ethyl]phosphate (DEEPA)

Structure : DEEPA is an anionic phosphate diester surfactant with two [(2-ethylhexyloxy)ethyl] groups and a sodium counterion .

Key Differences :

- Ester Groups : DEEPA is a diester (two organic substituents, one ionic oxygen), whereas ethyl methyl propan-2-yl phosphate is a neutral triester.

- Applications: DEEPA forms reverse micelles in isooctane, enhancing enzymatic catalysis (e.g., lipase activity in olive oil hydrolysis). Its catalytic efficiency surpasses traditional surfactants like AOT (bis(2-ethylhexyl) sulfosuccinate) .

- Synthesis : DEEPA is synthesized via phosphorylation of diols, followed by sodium salt formation . The triester structure of this compound would require sequential esterification steps.

Ethyl Methyl Methylphosphonate

Structure : A phosphonate analog (C₄H₁₁O₃P) with a direct carbon-phosphorus bond, featuring ethyl, methyl, and methyl groups .

Key Differences :

- Bonding : Phosphonates (C-P bonds) exhibit greater hydrolytic stability compared to phosphates (P-O-C bonds). This compound is more susceptible to hydrolysis under acidic or alkaline conditions.

- Thermal Stability : Methylphosphonates like ethyl methyl methylphosphonate are stable up to 200°C, while phosphates may decompose at lower temperatures due to ester cleavage.

- Toxicity: Organophosphonates are less neurotoxic than some organophosphate triesters, which can act as acetylcholinesterase inhibitors .

O-Ethyl S-2-Dipropylmethylammonium Ethyl Methylphosphonothiolate

Structure: A phosphonothiolate with mixed ethyl, methyl, and thiol-ester groups, featuring a quaternary ammonium group . Key Differences:

- Reactivity: Phosphonothiolates undergo nucleophilic substitution at the sulfur atom, enabling applications in chemical warfare antidotes or agrochemicals. This compound lacks sulfur-based reactivity.

- Ionic Character: The ammonium group in this compound enhances water solubility, unlike the fully esterified, nonpolar triester structure of this compound .

Q & A

Q. What are the standard synthetic routes for Ethyl methyl propan-2-yl phosphate, and how can purity be ensured?

this compound is typically synthesized via esterification or transesterification reactions using phosphonic acid derivatives and alcohols. For example, analogous compounds like ethyl methylphosphonate are prepared by reacting methylphosphonic acid with ethyl alcohol under controlled acidic or catalytic conditions . Purification often involves chromatography (e.g., silica gel column chromatography) or recrystallization. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ³¹P NMR : Critical for identifying phosphorus-containing functional groups and confirming esterification. Chemical shifts typically range between 0–30 ppm for organophosphates.

- IR Spectroscopy : Detects P=O stretching vibrations (~1250–1300 cm⁻¹) and P-O-C bonds (~1050–950 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .

Q. How does the steric environment of the propan-2-yl group influence the compound’s stability in aqueous solutions?

The bulky propan-2-yl group enhances hydrolytic stability by sterically hindering nucleophilic attack on the phosphorus center. Stability studies should be conducted at varying pH levels (e.g., pH 2–12) and temperatures (25–60°C), with degradation monitored via HPLC or ³¹P NMR. Comparative data with less sterically hindered analogs (e.g., ethyl methylphosphate) can highlight stability differences .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in X-ray diffraction data (e.g., bond length/angle variations) may arise from dynamic disorder or twinning. Use the SHELX suite (SHELXL for refinement, SHELXD for phase solution) to model disorder or apply twin-law corrections. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve accuracy. Cross-validation with density functional theory (DFT)-optimized geometries can resolve ambiguities .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., acetylcholinesterase) to predict binding affinities and hydrolysis pathways.

- DFT Calculations : Optimize transition states for hydrolysis or phosphorylation reactions. Solvent effects (e.g., water, DMSO) should be included via continuum solvation models.

- Docking Studies : Compare the compound’s affinity with known organophosphate inhibitors .

Q. How can HPLC conditions be optimized to separate this compound from structurally similar byproducts?

Use a C18 reverse-phase column with a gradient elution system (e.g., 25 mmol/L sodium phosphate buffer (pH 6.95) and isopropanol). A linear gradient from 0% to 100% organic phase over 24 minutes at 0.8 mL/min flow rate effectively resolves polar and nonpolar analogs. Detection at 230 nm maximizes sensitivity for phosphate esters .

Q. What in vitro assays are recommended for evaluating the neurotoxic potential of this compound?

- Acetylcholinesterase (AChE) Inhibition Assay : Measure IC₅₀ values using Ellman’s method (spectrophotometric detection of thiocholine).

- Neuro-2a Cell Viability Assay : Assess cytotoxicity via MTT or resazurin assays.

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to detect excitotoxicity .

Methodological Considerations

- Data Contradictions : Conflicting NMR or crystallographic results may arise from sample impurities or conformational flexibility. Always cross-validate with multiple techniques (e.g., X-ray + DFT) .

- Toxicity Screening : Include positive controls (e.g., sarin or soman analogs) to benchmark neurotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.